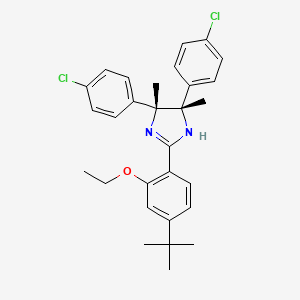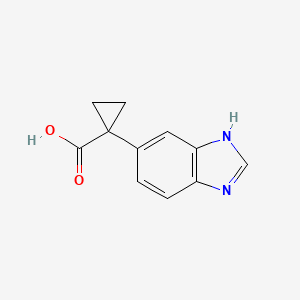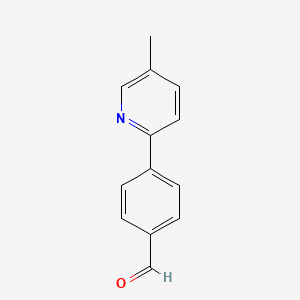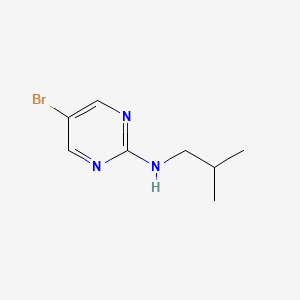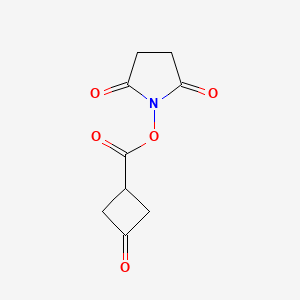![molecular formula C13H19ClN2O2 B1397517 N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1219949-34-4](/img/structure/B1397517.png)
N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride
Übersicht
Beschreibung
N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride, also known as N-PMPA-HCl, is an organic compound with a variety of uses in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 210-212°C. N-PMPA-HCl is an important intermediate in the synthesis of other compounds, such as the antiviral drug acyclovir. It is also used as a reagent in organic chemistry and as a tool in biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride and related compounds have been the subject of various chemical synthesis and structural analysis studies. For instance, Nikonov et al. (2016) synthesized derivatives of N-(2-hydroxyphenyl)acetamide, investigating their structures using NMR spectroscopy and X-ray analysis (Nikonov et al., 2016). Additionally, Zhou and Shu (2002) focused on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride, providing detailed insights into its molecular structure (Zhong-cheng Zhou & Wan-yin Shu, 2002).
Antioxidant and Anticonvulsant Properties
Research by Gopi and Dhanaraju (2020) explored the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. This research indicates the potential of related compounds in antioxidant applications (Gopi & Dhanaraju, 2020). Similarly, Kamiński et al. (2015) synthesized new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, examining their anticonvulsant activity in animal models of epilepsy, hinting at potential applications in this field (Kamiński, Wiklik & Obniska, 2015).
Potential in Treating Cognitive Disorders
Brioni et al. (2011) discussed the potential of H3 antagonists, including compounds structurally similar to N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride, for treating cognitive disorders and Alzheimer's disease. This research underlines the role of such compounds in modulating cognitive processes (Brioni, Esbenshade, Garrison, Bitner & Cowart, 2011).
Anti-Arthritic and Anti-Inflammatory Activity
The anti-arthritic and anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide were studied by Jawed et al. (2010) in adjuvant-induced arthritis in rats. Their findings suggest the compound's promising anti-arthritic potential, which could be relevant for similar compounds like N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride (Jawed, Shah, Jamall & Simjee, 2010).
Eigenschaften
IUPAC Name |
N-[3-(pyrrolidin-3-ylmethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)15-12-3-2-4-13(7-12)17-9-11-5-6-14-8-11;/h2-4,7,11,14H,5-6,8-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSETXYTTZKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



